4-(1-Ethylpiperidin-4-yl)morpholine is a chemical compound characterized by a morpholine ring substituted with a 1-ethylpiperidine moiety. This compound falls under the category of morpholine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. Morpholines are cyclic amines that exhibit unique properties due to their nitrogen-containing ring structure, making them valuable in various chemical reactions and biological activities.
The synthesis and study of morpholine derivatives, including 4-(1-Ethylpiperidin-4-yl)morpholine, have been extensively documented in scientific literature. Research articles highlight the compound's role in catalysis and its potential therapeutic applications, particularly in the development of new pharmaceuticals .
4-(1-Ethylpiperidin-4-yl)morpholine can be classified as:
The synthesis of 4-(1-Ethylpiperidin-4-yl)morpholine typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using polar aprotic solvents can enhance nucleophilicity during the coupling reactions .
The molecular structure of 4-(1-Ethylpiperidin-4-yl)morpholine features:
The molecular formula is , with a molecular weight of approximately 209.29 g/mol. The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformational flexibility and spatial arrangement .
4-(1-Ethylpiperidin-4-yl)morpholine participates in various chemical reactions typical of amines and morpholines:
Reactions involving this compound may require specific conditions such as:
The mechanism of action for 4-(1-Ethylpiperidin-4-yl)morpholine, particularly in biological contexts, often involves its interaction with biological targets such as enzymes or receptors. The piperidine component may enhance binding affinity due to its steric and electronic properties.
Studies have shown that compounds containing morpholine rings can exhibit significant biological activities, including anti-inflammatory and anticancer effects, by modulating enzyme activity or receptor interactions .
Relevant data from studies indicate that the compound exhibits favorable properties for use in drug formulation due to its solubility and stability profiles .
4-(1-Ethylpiperidin-4-yl)morpholine has several applications:
Bicyclic amine scaffolds, particularly those combining piperidine and morpholine moieties, represent privileged structures in drug design due to their enhanced binding specificity and favorable pharmacokinetic properties. The integration of a morpholine ring with a 1-ethylpiperidine subunit in 4-(1-Ethylpiperidin-4-yl)morpholine creates a unique three-dimensional topology that simultaneously engages hydrogen bonding interactions (via the morpholine oxygen) and cationic interactions (via the protonated piperidine nitrogen) with biological targets. This bifunctionality is critical for achieving high-affinity binding to enzymes and receptors, particularly in neurological and oncological targets. The ethyl substituent on the piperidine nitrogen further modulates steric bulk and lipophilicity, enhancing blood-brain barrier permeability—a property extensively exploited in kinase inhibitor development [6]. Compared to simpler monocyclic amines, this bicyclic system demonstrates superior metabolic stability by resisting oxidative degradation pathways, as evidenced by its incorporation into clinical candidates targeting KRAS G12C and CDK isoforms [5].
Table 1: Key Structural Features and Functional Roles of 4-(1-Ethylpiperidin-4-yl)morpholine
Structural Element | Physicochemical Contribution | Biological Role |
---|---|---|
Morpholine ring | Hydrogen bond acceptor capacity; moderate basicity (pKa ~7) | Targets kinase hinge regions; improves solubility |
1-Ethylpiperidine | Lipophilic envelope (clogP ~1.02); tertiary amine (pKa ~9) | Membrane permeability enhancement; cationic interaction at catalytic sites |
Bicyclic bridge | Conformational restraint | Selective target engagement; reduced off-target binding |
Methylenic linker | Rotatable bonds (n=2) | Optimal positioning of pharmacophoric elements |
The synthetic exploration of 4-(1-ethylpiperidin-4-yl)morpholine derivatives accelerated significantly in the early 2010s alongside the burgeoning interest in kinase-targeted therapeutics. While the base compound itself (CAS not assigned) lacks a single definitive discovery publication, its structural analogs appear ubiquitously in patent literature from 2010 onward as core components of bioactive molecules. The earliest PubChem records (CID 119028612) document its systematic characterization by 2019, establishing it as a distinct chemical entity beyond transient synthetic intermediates [2]. Its emergence coincided with medicinal chemistry's strategic shift toward saturated nitrogen heterocycles to replace flat aromatic systems, driven by the need for improved solubility and reduced toxicity profiles. The ethylpiperidine-morpholine combination proved particularly valuable in circumventing metabolic liabilities observed in first-generation morpholine-containing drugs, as the ethyl group impeded N-oxidation while maintaining optimal basicity for target engagement. This historical trajectory reflects its evolution from a mere synthetic building block to a purposeful design element in targeted cancer therapies, exemplified by its role in the covalent KRAS inhibitor BI-3802 scaffold [7].
Functioning as a versatile synthon, 4-(1-ethylpiperidin-4-yl)morpholine serves two primary roles in chemical development:
Table 2: Pharmaceutical Agents Incorporating 4-(1-Ethylpiperidin-4-yl)morpholine Motifs
Therapeutic Area | Example Compound | Biological Target | Role of Morpholine-Piperidine Hybrid |
---|---|---|---|
Oncology | KRAS G12C inhibitors (e.g., BI-3802 derivatives) | GTPase KRAS mutant | Solubility enhancement; protein surface engagement |
Oncology | CDK1/4/6 inhibitors (e.g., GDC-0425 analogs) | Cyclin-dependent kinases | ATP-competitive binding; isoform selectivity |
Immunology | PI3Kδ inhibitors (WO2010138589A1) | PI3K delta isoform | Hydrophobic pocket filling; metabolic stability |
Antiviral | Unpublished bicyclic pyrimidines | Viral polymerase | Cationic interaction with phosphates |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1